Odor Detection Threshold vs. Oxygenated Ester Analog Hexyl Butyrate
S-Hexyl butanethioate exhibits an odor detection threshold of approximately 2 ppb in water, which is roughly 125-fold lower (i.e., more potent) than that of hexyl butyrate (250 ppb), the corresponding oxygen ester [1]. While the 2 ppb figure for the target compound derives from a commercial technical datasheet and should be confirmed by independent olfactometry, the potency differential is consistent with the general observation that thioesters possess significantly lower odor thresholds than their oxygen counterparts, as documented for S-methyl thioesters whose detection thresholds range from 1 to 3 ppb [2]. This magnitude of difference implies that S-hexyl butanethioate can achieve equivalent sensory impact at concentrations two orders of magnitude lower than hexyl butyrate.
| Evidence Dimension | Odor detection threshold in water |
|---|---|
| Target Compound Data | ~2 ppb (S-hexyl butanethioate; vendor-reported air/water threshold, methodology not fully disclosed) |
| Comparator Or Baseline | Hexyl butyrate: 250 ppb (Flavor and Extract Manufacturers Association sensory data, ChemicalBook); S-methyl butanethioate: 1–3 ppb (published olfactometric range) |
| Quantified Difference | ~125-fold lower than hexyl butyrate; comparable to the low-ppb range of S-methyl thioesters |
| Conditions | Aqueous odor threshold determination; hexyl butyrate value from FEMA-recognized flavor profile databases; S-methyl thioester thresholds from GC-olfactometry and sensory panel evaluation. |
Why This Matters
For procurement decisions, the 125-fold potency advantage means that formulators can use substantially less S-hexyl butanethioate by weight to achieve the same perceived intensity as hexyl butyrate, potentially reducing cost-in-use and minimizing off-taste risks at elevated concentrations.
- [1] van Gemert, L.J. Odour Thresholds: Compilations of Odour Threshold Values in Air, Water and Other Media, 2nd ed.; Oliemans Punter & Partners BV: Utrecht, 2011. View Source
- [2] Sourabié, A.M.; Spinnler, H.-E.; Saint-Eve, A.; Bonnarme, P.; Landaud, S. Recent Advances in Volatile Sulfur Compounds in Cheese: Thiols and Thioesters. In Volatile Sulfur Compounds in Food; ACS Symposium Series; American Chemical Society: Washington, DC, 2011; Chapter 6, pp 121–143. doi:10.1021/bk-2011-1068.ch006. View Source
